molecular formula C17H25NO B295992 2,5-Dimethyl-4-(octyloxy)benzonitrile

2,5-Dimethyl-4-(octyloxy)benzonitrile

Cat. No.: B295992
M. Wt: 259.4 g/mol
InChI Key: INFYADHPQIWNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-4-(octyloxy)benzonitrile, also known as DM-OBN, is a versatile organic compound that has been widely used in scientific research. This compound belongs to the family of benzonitrile derivatives and has a molecular formula of C18H27NO. DM-OBN is a colorless crystal with a melting point of 70-72°C and a boiling point of 416.6°C.

Mechanism of Action

2,5-Dimethyl-4-(octyloxy)benzonitrile functions as a fluorescent probe by binding to hydrophobic regions of proteins and membranes. It emits fluorescence when excited by light of a specific wavelength, which allows researchers to visualize the location and movement of the probe in biological systems. This compound has been shown to have high sensitivity and selectivity for hydrophobic regions, making it a valuable tool for studying biological membranes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular metabolism or disrupt the structure of biological membranes. This compound has been shown to be non-toxic and non-carcinogenic, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

The advantages of 2,5-Dimethyl-4-(octyloxy)benzonitrile for lab experiments include its high sensitivity and selectivity for hydrophobic regions, its non-toxic and non-carcinogenic properties, and its versatility for studying various biological processes. The limitations of this compound include its limited solubility in water, which can make it difficult to use in aqueous environments, and its potential to interact with other fluorescent probes, which can lead to interference in experiments.

Future Directions

There are several future directions for the use of 2,5-Dimethyl-4-(octyloxy)benzonitrile in scientific research. One direction is the development of new fluorescent probes based on this compound that have improved solubility and selectivity for specific biological processes. Another direction is the use of this compound in combination with other probes and imaging techniques to study complex biological systems. Finally, this compound has potential applications in drug discovery and development, as it can be used to screen for compounds that interact with hydrophobic regions of proteins and membranes.

Synthesis Methods

2,5-Dimethyl-4-(octyloxy)benzonitrile can be synthesized through a multi-step reaction process. The first step involves the reaction of 2,5-dimethylbenzene with chloroacetonitrile to produce 2,5-dimethyl-4-(chloromethyl)benzonitrile. The second step involves the reaction of 2,5-dimethyl-4-(chloromethyl)benzonitrile with octanol in the presence of a base such as sodium hydroxide to produce this compound.

Scientific Research Applications

2,5-Dimethyl-4-(octyloxy)benzonitrile has been extensively used in scientific research as a fluorescent probe to detect and study various biological processes. It has been used to study the binding of ligands to proteins, the interaction of proteins with membranes, and the transport of ions across membranes. This compound has also been used to study the properties of lipid bilayers and the permeability of cell membranes.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2,5-dimethyl-4-octoxybenzonitrile

InChI

InChI=1S/C17H25NO/c1-4-5-6-7-8-9-10-19-17-12-14(2)16(13-18)11-15(17)3/h11-12H,4-10H2,1-3H3

InChI Key

INFYADHPQIWNPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C(=C1)C)C#N)C

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C)C#N)C

Origin of Product

United States

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